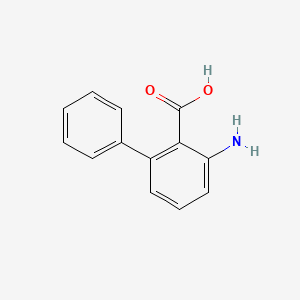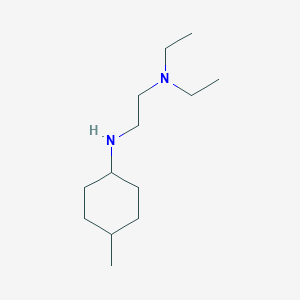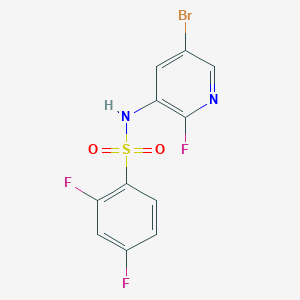
tert-Butyl (5-chloro-2-nitrophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (5-chloro-2-nitrophenyl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a chloro-substituted nitrophenyl ring, and a carbamate functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (5-chloro-2-nitrophenyl)carbamate typically involves the reaction of 5-chloro-2-nitroaniline with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
5-chloro-2-nitroaniline+tert-butyl chloroformate→tert-Butyl (5-chloro-2-nitrophenyl)carbamate+HCl
The reaction is typically performed in an organic solvent such as dichloromethane at room temperature. After the reaction is complete, the product is purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. Continuous flow reactors and automated systems can be employed to enhance efficiency and yield. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (5-chloro-2-nitrophenyl)carbamate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide in the presence of acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Reduction: 5-chloro-2-aminophenylcarbamate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 5-chloro-2-nitroaniline and tert-butyl alcohol.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, tert-Butyl (5-chloro-2-nitrophenyl)carbamate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology and Medicine
In medicinal chemistry, this compound can be used in the design and synthesis of potential pharmaceutical agents. The presence of the nitro and chloro groups can impart biological activity, making it a candidate for drug development studies.
Industry
In the materials science industry, this compound can be used in the synthesis of polymers and other advanced materials. Its unique structure can contribute to the properties of the final material, such as thermal stability and chemical resistance.
Mécanisme D'action
The mechanism by which tert-Butyl (5-chloro-2-nitrophenyl)carbamate exerts its effects depends on the specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The chloro group can participate in electrophilic aromatic substitution reactions, potentially modifying biological targets. The carbamate group can be hydrolyzed, releasing active amines that can interact with enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl (4-fluoro-2-nitrophenyl)carbamate
- tert-Butyl (3-chloro-4-nitrophenyl)carbamate
- tert-Butyl (2-nitrophenyl)carbamate
Uniqueness
tert-Butyl (5-chloro-2-nitrophenyl)carbamate is unique due to the specific positioning of the chloro and nitro groups on the phenyl ring. This positioning can influence the compound’s reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific applications where others may not be as effective.
Propriétés
Numéro CAS |
388571-30-0 |
|---|---|
Formule moléculaire |
C11H13ClN2O4 |
Poids moléculaire |
272.68 g/mol |
Nom IUPAC |
tert-butyl N-(5-chloro-2-nitrophenyl)carbamate |
InChI |
InChI=1S/C11H13ClN2O4/c1-11(2,3)18-10(15)13-8-6-7(12)4-5-9(8)14(16)17/h4-6H,1-3H3,(H,13,15) |
Clé InChI |
LOEZZJGKZFOPKK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 5-bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate](/img/structure/B13016522.png)
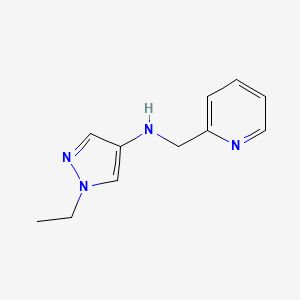
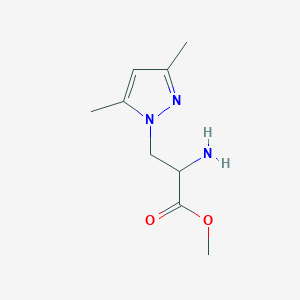
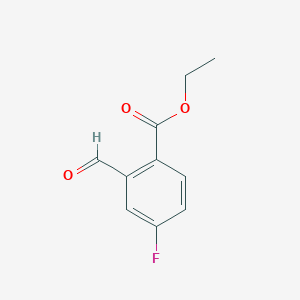
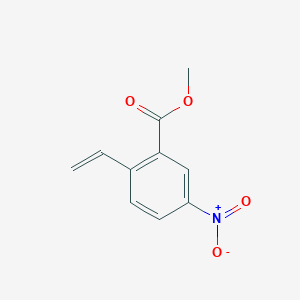
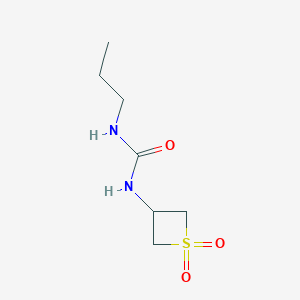

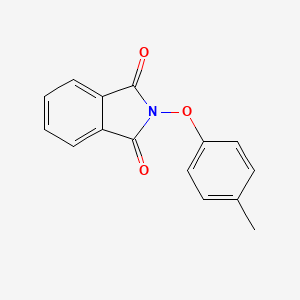
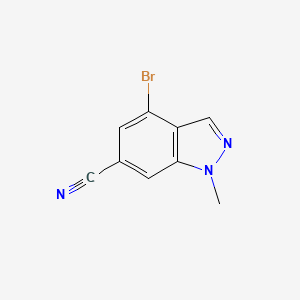
![Ethyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13016614.png)
